

Methyl N-formylanthranilate as a building block for heterocyclic compounds

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Methyl N-formylanthranilate**

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An In-Depth Guide to the Application of **Methyl N-formylanthranilate** in Heterocyclic Synthesis

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Date: January 1, 2026

Abstract

Methyl N-formylanthranilate is a uniquely versatile and efficient bifunctional building block for the synthesis of a wide array of nitrogen-containing heterocyclic compounds. Its structure, featuring a nucleophilic secondary amine, an electrophilic formyl group, and an ester moiety on an aromatic scaffold, provides multiple reactive handles for intramolecular and intermolecular cyclization strategies. This guide offers an in-depth exploration of its application in constructing medicinally relevant heterocyclic cores, including quinazolinones, acridones, and benzodiazepines. We provide detailed, field-proven protocols, mechanistic insights explaining the causality behind experimental choices, and comparative data to empower researchers in drug discovery and synthetic chemistry to leverage this powerful precursor.

Introduction: The Strategic Value of Methyl N-formylanthranilate

Methyl N-formylanthranilate (CAS: 41270-80-8) is a pale yellow solid derived from methyl anthranilate.^[1] Its strategic importance in heterocyclic synthesis stems from the orthogonal reactivity of its functional groups. The N-formyl group serves as a convenient, built-in one-

carbon electrophile, primed for cyclization reactions, while the methyl ester can act as a leaving group or a point for further functionalization. This pre-functionalized starting material streamlines synthetic routes, often reducing the number of steps required compared to starting from simpler anthranilates.^[2]

Key Physicochemical Properties:

Property	Value	Reference
Molecular Formula	C₉H₉NO₃	[3] [4]
Molecular Weight	179.17 g/mol	[4] [5]
Melting Point	52-53.5 °C	[6]
Appearance	Pale yellow solid	[1]

| Solubility | Soluble in alcohol, slightly soluble in water |[\[1\]](#)[\[6\]](#) |

This guide will focus on its application in constructing three major classes of heterocycles, providing both the theoretical framework and practical, step-by-step protocols.

Synthesis of Quinazolin-4(3H)-ones: A Cornerstone Application

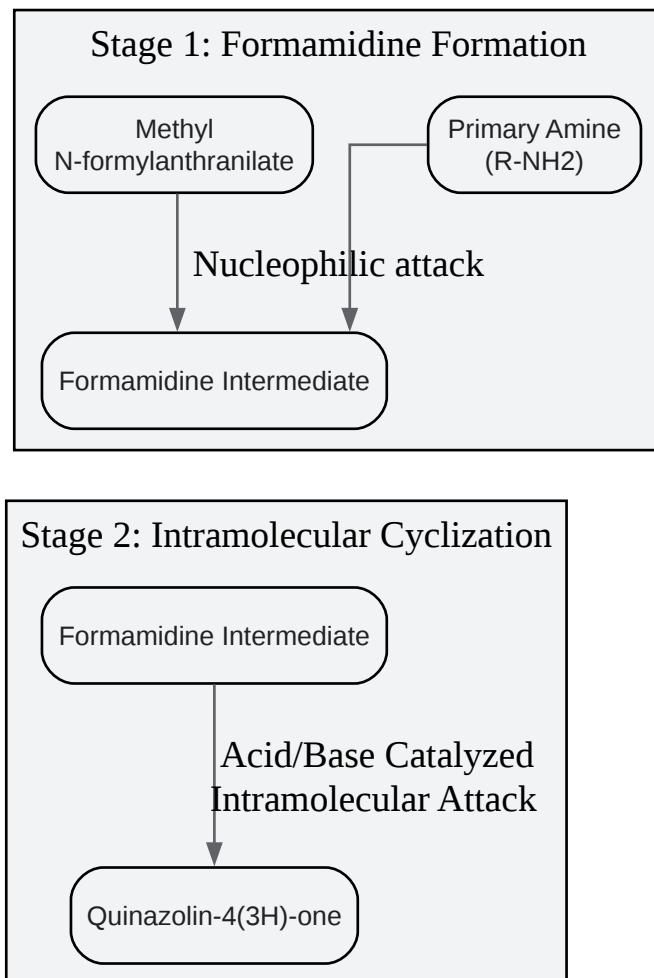
Quinazolinones are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, sedative, and muscle relaxant properties.^[7]

Traditional methods often require harsh conditions or multiple steps.^[7]^[8] **Methyl N-formylanthranilate** provides a direct and efficient entry into this class of compounds through condensation with primary amines followed by cyclization.

Mechanistic Rationale

The synthesis proceeds via a two-stage mechanism. First, a primary amine performs a nucleophilic attack on the electrophilic formyl carbon of **methyl N-formylanthranilate**, forming a formamidine intermediate. The subsequent step is an intramolecular cyclization where the aniline nitrogen attacks the ester carbonyl. This cyclization is often promoted by acid or base

catalysis, which activates the respective functional groups. The use of a catalyst like p-toluenesulfonic acid (p-TSA) can facilitate both steps in a one-pot fashion.[9]



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Caption: General workflow for quinazolinone synthesis.

Protocol 1: p-TSA Catalyzed One-Pot Synthesis of 2-Substituted-3-Aryl-Quinazolin-4(3H)-ones

This protocol is adapted from established acid-catalyzed methods for quinazolinone synthesis. [9] It leverages p-toluenesulfonic acid to drive the reaction efficiently under solvent-free or minimal solvent conditions.

Materials and Reagents:

- **Methyl N-formylanthranilate**
- Substituted primary amine (e.g., aniline)
- p-Toluenesulfonic acid (p-TSA), monohydrate
- Ethanol (optional, as solvent)
- Saturated sodium bicarbonate (NaHCO_3) solution
- Ethyl acetate
- Anhydrous sodium sulfate (Na_2SO_4)

Experimental Procedure:

- Reaction Setup: In a 50 mL round-bottom flask, combine **methyl N-formylanthranilate** (1.0 eq, e.g., 1.79 g, 10 mmol) and the desired primary amine (1.1 eq, e.g., 1.02 mL aniline, 11 mmol).
- Catalyst Addition: Add p-toluenesulfonic acid (0.1 eq, 190 mg, 1 mmol) to the mixture.
- Reaction Conditions: Heat the reaction mixture to 120 °C with stirring. If using a solvent, reflux in a minimal amount of ethanol. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
- Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (25 mL) and wash with saturated NaHCO_3 solution (2 x 15 mL) to neutralize the acid catalyst, followed by a brine wash (15 mL).
- Isolation & Purification: Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure quinazolin-4(3H)-one.

Scientist's Note: The formyl group is a more reactive electrophile than the methyl ester, allowing for selective initial attack by the amine. The use of p-TSA protonates the carbonyl

oxygen of the formyl group, further enhancing its electrophilicity and accelerating the formation of the formamidine intermediate.

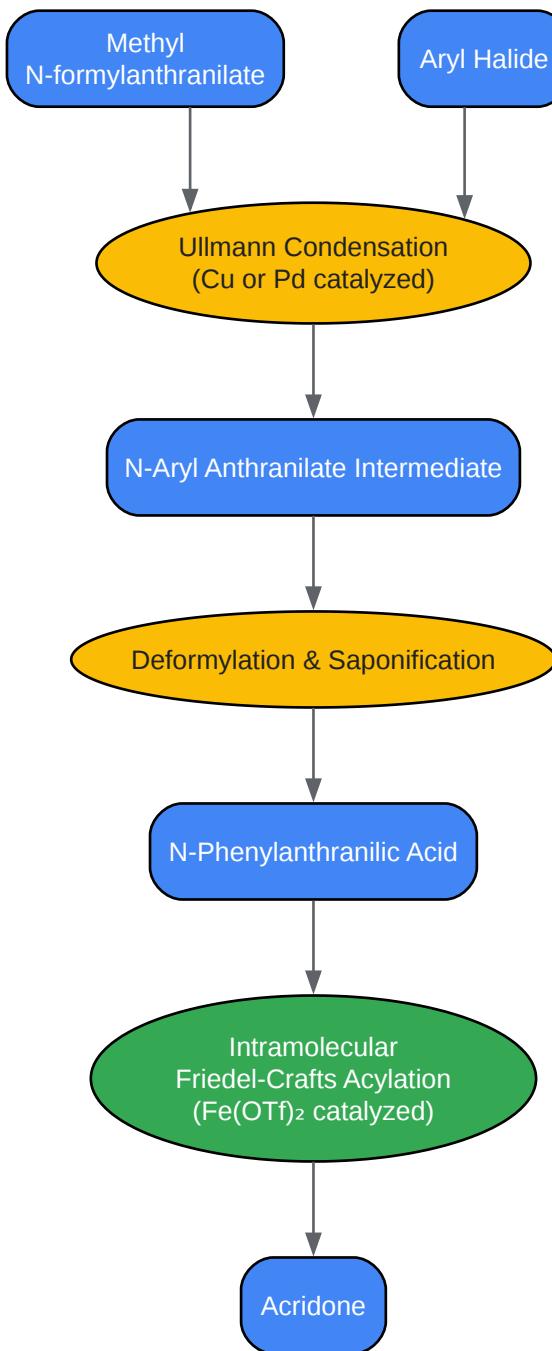
Synthesis of Acridones: A Two-Step Strategy

Acridones form the structural core of many natural products and synthetic compounds with significant biological activities, including antitumor and antiviral properties.[\[10\]](#) While not a direct cyclization product, **methyl N-formylanthranilate** is an excellent precursor for N-phenylanthranilic acids, the immediate substrates for acridone synthesis via intramolecular Friedel-Crafts acylation.[\[10\]](#)

Synthetic Strategy & Mechanism

The strategy involves two key transformations:

- Ullmann Condensation: An N-arylation reaction between **methyl N-formylanthranilate** and an aryl halide to form the corresponding N-phenyl-N-formylanthranilate. This is followed by deformylation under basic or acidic conditions to yield the N-phenylanthranilic acid derivative.
- Intramolecular Friedel-Crafts Acylation: The resulting N-phenylanthranilic acid is cyclized under acidic conditions. Modern methods utilize catalysts like iron(II) triflate, which are milder and more functional-group tolerant than classical reagents like polyphosphoric acid.[\[10\]](#)

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Caption: Two-step workflow for acridone synthesis.

Protocol 2: Iron-Catalyzed Synthesis of Acridone from N-Phenylanthranilic Acid

This protocol details the second, critical cyclization step, assuming the N-phenylanthranilic acid precursor has been synthesized from **methyl N-formylanthranilate**.

Materials and Reagents:

- N-phenylanthranilic acid
- Iron(II) triflate ($\text{Fe}(\text{OTf})_2$)
- Dichloromethyl methyl ether (DCME)
- Dichloromethane (DCM), anhydrous
- Saturated sodium bicarbonate (NaHCO_3) solution
- Anhydrous sodium sulfate (Na_2SO_4)

Experimental Procedure:

- Reaction Setup: To a flame-dried flask under an inert atmosphere (N_2 or Argon), add N-phenylanthranilic acid (1.0 eq, e.g., 2.13 g, 10 mmol) and anhydrous DCM (20 mL).
- Catalyst and Reagent Addition: Add $\text{Fe}(\text{OTf})_2$ (5 mol%, 177 mg, 0.5 mmol) followed by the dropwise addition of dichloromethyl methyl ether (DCME) (1.0 eq, 0.9 mL, 10 mmol) at room temperature.
- Reaction Conditions: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
- Work-up: Quench the reaction by carefully adding water (20 mL). Separate the layers and extract the aqueous phase with DCM (2 x 15 mL).
- Isolation & Purification: Combine the organic layers, wash with saturated NaHCO_3 solution, and dry over Na_2SO_4 . After filtration and removal of the solvent under reduced pressure, purify the crude product by column chromatography on silica gel to afford the pure acridone.
[10]

Mechanistic Insight: The $\text{Fe}(\text{OTf})_2$ acts as a Lewis acid, coordinating to the carboxylic acid and facilitating the formation of a highly electrophilic acylium ion intermediate. This intermediate is then attacked by the electron-rich N-linked phenyl ring in an intramolecular electrophilic aromatic substitution (Friedel-Crafts acylation) to form the tricyclic acridone core.

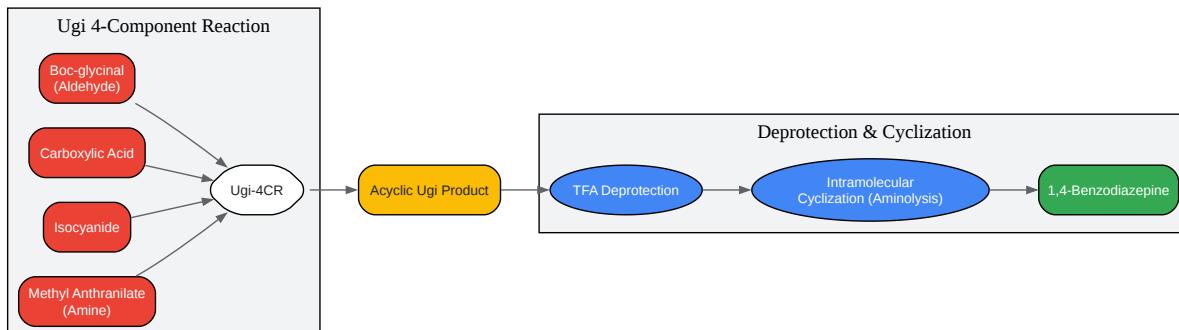
Synthesis of 1,4-Benzodiazepines: A Multicomponent Approach

The 1,4-benzodiazepine scaffold is central to a class of psychoactive drugs. Multicomponent reactions (MCRs), such as the Ugi four-component reaction (Ugi-4CR), provide a powerful and convergent strategy for rapidly assembling complex molecules like benzodiazepines from simple starting materials.^[11] Methyl anthranilate (the deformylated precursor of **methyl N-formylanthranilate**) is an ideal amine component for such strategies.

Ugi-Deprotection-Cyclization (UDC) Strategy

This elegant strategy uses an Ugi-4CR to assemble a linear precursor, which then undergoes a deprotection and subsequent intramolecular cyclization to form the seven-membered diazepine ring.^[11]

- Ugi Reaction: Methyl anthranilate (amine), an isocyanide, a carboxylic acid, and an aldehyde (often a protected amino-aldehyde like Boc-glycinal) react in one pot to form a complex acyclic intermediate.
- Deprotection & Cyclization: The protecting group (e.g., Boc) is removed under acidic conditions (e.g., TFA). The newly liberated amine then attacks the methyl ester of the anthranilate moiety, triggering an intramolecular aminolysis to form the 1,4-benzodiazepine ring.^[11]



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Caption: Ugi-Deprotection-Cyclization (UDC) workflow.

Protocol 3: UDC Synthesis of a 1,4-Benzodiazepine Scaffold

This protocol is based on the multicomponent synthesis of 1,4-benzodiazepine scaffolds reported in the literature.[11]

Materials and Reagents:

- Methyl anthranilate (or **methyl N-formylanthranilate** followed by in-situ deformylation)
- Boc-glycinal
- A carboxylic acid (e.g., acetic acid)
- An isocyanide (e.g., tert-butyl isocyanide)
- Methanol (MeOH)

- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)
- Triethylamine (Et₃N)
- Tetrahydrofuran (THF)

Experimental Procedure:

- Ugi Reaction: In a vial, dissolve methyl anthranilate (1.0 eq), Boc-glycinal (1.0 eq), the carboxylic acid (1.0 eq), and the isocyanide (1.0 eq) in methanol. Stir at room temperature for 48 hours.
- Isolation of Intermediate (Optional): The crude Ugi product can be isolated by removing the solvent, though it is often carried directly to the next step.
- Deprotection: Dissolve the crude Ugi product in DCM containing 10% TFA. Stir at room temperature for 2-4 hours until TLC indicates complete removal of the Boc group.
- Cyclization: Evaporate the solvent and TFA under reduced pressure. Dissolve the residue in THF, and add Et₃N (2.0 eq) to neutralize the ammonium salt. Stir the mixture at 40 °C overnight to facilitate the intramolecular cyclization.
- Work-up and Purification: After the reaction is complete, remove the solvent. Purify the residue using column chromatography to obtain the desired 1,4-benzodiazepine product.[11]

Trustworthiness through Self-Validation: The success of each step can be rigorously monitored. The Ugi reaction progress is tracked by the consumption of starting materials via TLC. The deprotection step is confirmed by the appearance of a more polar spot on the TLC plate. The final cyclization is validated by the formation of the product and confirmed by characterization techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Summary and Outlook

Methyl N-formylanthranilate stands out as a highly valuable and underutilized building block in synthetic chemistry. Its pre-installed formyl group provides a direct and atom-economical route to key heterocyclic systems.

Heterocycle	Synthetic Strategy	Key Reagents	Catalyst/Condition s
Quinazolin-4(3H)-one	Condensation-Cyclization	Primary Amine	p-TSA, Heat
Acridone	Ullmann Condensation + Friedel-Crafts	Aryl Halide, DCME	Cu/Pd, then Fe(OTf) ₂
1,4-Benzodiazepine	Ugi-Deprotection-Cyclization	Isocyanide, Aldehyde, Acid	TFA, then Et ₃ N

Future research will likely focus on developing asymmetric and transition-metal-catalyzed methods that leverage the unique reactivity of this precursor to access novel and complex molecular architectures for drug discovery and materials science.

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- To cite this document: BenchChem. [Methyl N-formylanthranilate as a building block for heterocyclic compounds]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1584009#methyl-n-formylanthranilate-as-a-building-block-for-heterocyclic-compounds>]

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